6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with methyl groups at the 6 and 8 positions and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylate or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1.
Biology: It is used in the study of biological pathways and as a tool to investigate the role of specific enzymes in disease processes.
Material Sciences: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of JAK1 and JAK2, the compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the modulation of immune responses and has potential therapeutic applications in autoimmune diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine: This compound has a similar structure but with a bromine atom at the 8 position instead of a methyl group.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a hydroxyl group at the 3 position instead of a carboxylic acid group.
Uniqueness
6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(2)7-10-11-8(9(13)14)12(7)4-5/h3-4H,1-2H3,(H,13,14) |
InChI Key |
NWECHJKFFPFKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C(=O)O)C |
Origin of Product |
United States |
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